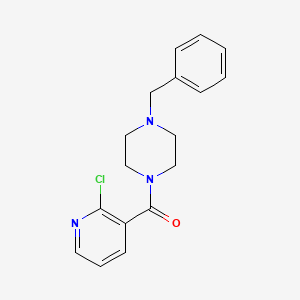
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
説明
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is a chemical compound with the empirical formula C₇H₁₀Cl₂N₂ and a molecular weight of 193.07 g/mol . It belongs to the class of organic compounds known as hydrazines . The compound’s structure consists of a propanamine (or propylamine ) backbone with a 3-chlorobenzyl group attached. The hydrochloride salt form enhances its solubility in water.
Synthesis Analysis
The synthesis of N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride involves the reaction of 2-methyl-1-propanamine with 3-chlorobenzyl chloride in the presence of hydrochloric acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic pathways and optimization strategies are documented in the literature .
科学的研究の応用
Protein Kinase Inhibition
The compound has been investigated for its inhibitory potency against selected kinases harboring a rare cysteine in the hinge region. Notably, it targets kinases such as MPS1 (monopolar spindle 1) and MAPKAPK2. MPS1, also known as threonine and tyrosine kinase (TTK), is a potential therapeutic target for various malignancies, including triple-negative breast cancer. The ongoing research on small molecules blocking MPS1 activity has led to the identification of potent inhibitors and even clinical candidates .
Anticancer Activity
While specific studies on N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride are limited, its structural features suggest potential anticancer properties. The compound’s N-aryl-N’-arylmethylurea scaffold could be explored further for antiproliferative activities against various cancer cell lines. Researchers could evaluate its effects on cell viability, apoptosis, and cell cycle progression in vitro and in vivo .
Chemical Synthesis and Characterization
The compound’s synthesis involves a three-step procedure, including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. Its structure has been confirmed by nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90, and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), and infrared spectroscopy (ATR-IR). Additionally, single crystal X-ray diffraction verified its molecular arrangement .
Chemical Reactions and Mechanisms
Understanding the reactivity of N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride in various chemical reactions is crucial. Researchers can explore its behavior in nucleophilic aromatic substitutions, Buchwald–Hartwig couplings, and other transformations. Investigating reaction intermediates and transition states can provide insights into its chemical properties .
Drug Design and Optimization
Given its kinase inhibitory potential, medicinal chemists may use this compound as a starting point for designing novel kinase inhibitors. Structure-activity relationship studies could guide modifications to enhance potency, selectivity, and pharmacokinetic properties. Computational modeling and docking studies can aid in predicting binding interactions with target kinases .
Pharmacological Profiling
Researchers should assess the compound’s pharmacokinetics, toxicity, and metabolic stability. In vivo studies using animal models can provide data on tissue distribution, half-life, and bioavailability. Safety profiling, including potential off-target effects, is essential for drug development .
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWNWZKATVXTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



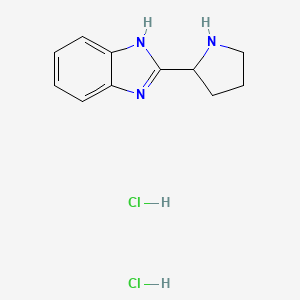
![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)

![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/structure/B3078109.png)
![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078110.png)
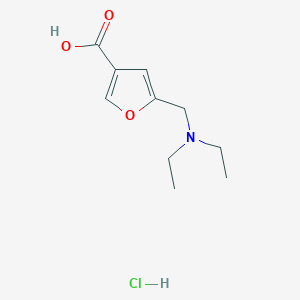
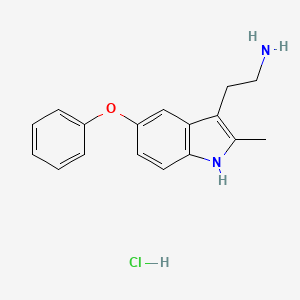
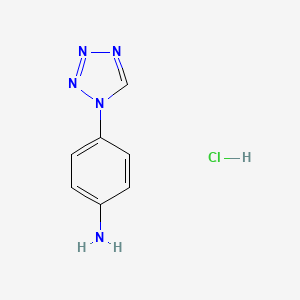
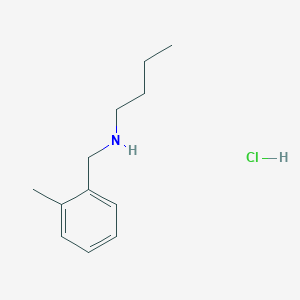
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B3078143.png)
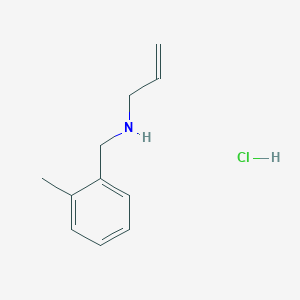
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)
